Product packaging for Bis(P-chlorobenzyl) ether(Cat. No.:CAS No. 27599-04-8)

Bis(P-chlorobenzyl) ether

Cat. No.: B1633139
CAS No.: 27599-04-8
M. Wt: 267.1 g/mol
InChI Key: REXQTRHCVRPOMB-UHFFFAOYSA-N
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Description

Bis(p-chlorobenzyl) ether, identified by CAS Number 56428-00-3, is an organic compound with the molecular formula C₁₄H₁₂Cl₂O . This aromatic ether features two para-chlorobenzyl groups linked by an oxygen atom, and its structure is defined by the SMILES notation C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl . With a molecular weight of approximately 267.15 g/mol , it serves as a valuable intermediate in specialized organic synthesis and materials science research. Its primary research application is as a bifunctional coupling agent or monomer in polymerization reactions. For instance, it can be utilized in the synthesis of high molecular weight polymers, such as ionenes, by reacting with tertiary amines to form polymeric materials with potential applications in flocculation and as additives in paper manufacturing . Researchers value this compound for its ability to incorporate ether and chlorobenzyl functionalities into larger molecular architectures, which can be critical for modifying material properties or for further chemical derivatization. The compound is stable under recommended storage conditions, which should be a cool, tightly closed container in a dry and well-ventilated place . Handling should be conducted using appropriate personal protective equipment, including safety glasses, impervious clothing, and gloves to prevent skin and eye contact . Avoid the formation of dust and aerosols, and ensure good ventilation in the work area. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Cl2O B1633139 Bis(P-chlorobenzyl) ether CAS No. 27599-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27599-04-8

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H12Cl2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

REXQTRHCVRPOMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl

Other CAS No.

56428-00-3
27599-04-8

Origin of Product

United States

Contextualization of Arylalkyl Ethers in Organic Synthesis

Arylalkyl ethers, a class of compounds characterized by an ether linkage connecting an aromatic ring to an alkyl group, are fundamental building blocks in organic synthesis. rsc.org Their prevalence is notable in a variety of natural products, pharmaceuticals, and agrochemicals. rsc.org The synthesis of these ethers is a cornerstone of modern organic chemistry, with numerous methods developed to facilitate their formation.

Traditionally, the Williamson ether synthesis has been a primary method, involving the reaction of an alkoxide with a primary alkyl halide. While effective, this method can be limited by the need for strong bases and can sometimes lead to undesired side reactions. nih.gov To overcome these limitations, a variety of catalytic systems have been developed. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the formation of C–O bonds, offering milder reaction conditions and greater functional group tolerance. rsc.org Similarly, copper-catalyzed methods, such as the Ullmann condensation, have a long history and continue to be refined for the synthesis of aryl ethers. organic-chemistry.org More recent advancements include iron-catalyzed etherification reactions, which present a more environmentally friendly and cost-effective alternative. nih.govresearchgate.net

The cleavage of the C–O bond in arylalkyl ethers is also a reaction of significant synthetic utility, often employed in deprotection strategies. libretexts.org The stability of the ether linkage can be modulated by the nature of the aryl and alkyl substituents, allowing for selective cleavage under specific conditions. For instance, benzyl (B1604629) ethers are frequently used as protecting groups for alcohols due to their relative stability and the ease with which they can be removed under mild acidic or hydrogenolytic conditions. fiveable.me

Research Significance of Halogenated Benzyl Ethers

The introduction of halogen atoms onto the benzyl (B1604629) moiety of a benzyl ether can significantly influence its physical, chemical, and biological properties. Halogenation can alter the electronic nature of the aromatic ring, impact the reactivity of the benzylic position, and introduce new potential sites for intermolecular interactions, such as halogen bonding. nih.govacs.org

Halogenated compounds are of great interest in medicinal chemistry and materials science. The presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. nih.govacs.org

In the context of benzyl ethers, halogenation can affect their stability and reactivity. For example, the electron-withdrawing nature of a halogen on the aromatic ring can influence the ease of cleavage of the ether bond. Research into halogenated benzyl ethers often explores these modified properties for applications in areas such as the development of new synthetic methodologies, the design of novel liquid crystals, and the synthesis of biologically active molecules. nih.gov

Overview of Academic Research Trajectories for Novel Chemical Entities

Historical Perspectives on Etherification Reactions Relevant to this compound Synthesis

The foundational method for ether synthesis is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orglscollege.ac.in This reaction fundamentally involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This historical method remains a cornerstone in organic chemistry for preparing both symmetrical and asymmetrical ethers and is directly applicable to the synthesis of this compound. wikipedia.orglscollege.ac.in Over the years, variations and improvements have been made to this classic reaction to enhance yields, reduce reaction times, and broaden its applicability to more complex molecules. The core principle, however, of a nucleophilic attack by an alkoxide on an electrophilic carbon, remains central to many synthetic strategies for ethers, including this compound.

Another classical approach to ether synthesis is the acid-catalyzed dehydration of alcohols. libretexts.org This method is particularly effective for producing symmetrical ethers from small primary alcohols. libretexts.org However, it is generally not suitable for preparing unsymmetrical ethers due to the formation of product mixtures. libretexts.org

Contemporary Synthetic Routes and Strategies

Modern synthetic approaches for this compound and other ethers build upon these historical foundations, incorporating new catalysts, reaction conditions, and strategies to improve efficiency and sustainability.

Williamson Ether Synthesis Variants and Adaptations

The Williamson ether synthesis remains a widely used and versatile method for preparing this compound. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the deprotonation of p-chlorobenzyl alcohol to form the corresponding alkoxide, which then reacts with p-chlorobenzyl chloride or bromide. youtube.com

A typical procedure involves treating p-chlorobenzyl alcohol with a strong base like sodium hydride (NaH) to form the sodium p-chlorobenzyl oxide. organic-chemistry.orgyoutube.com This alkoxide then undergoes an SN2 reaction with a p-chlorobenzyl halide. masterorganicchemistry.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often preferred as they can enhance the nucleophilicity of the alkoxide ion. numberanalytics.com

Reactant 1Reactant 2BaseSolventProduct
p-Chlorobenzyl alcoholp-Chlorobenzyl chlorideNaHDMFThis compound
p-Chlorobenzyl alcoholp-Chlorobenzyl bromideK2CO3DMSOThis compound

Alternative C-O Bond Formation Methodologies

Beyond the Williamson synthesis, other methods for forming the C-O bond in ethers have been developed.

Reductive Etherification of Carbonyl Compounds: Symmetrical ethers like this compound can be synthesized through the reductive etherification of the corresponding aldehyde. For instance, p-chlorobenzaldehyde can be treated with a reducing agent like triethylsilane in the presence of an iron(III) catalyst to yield this compound. organic-chemistry.orgresearchgate.net

Iron-Catalyzed Dehydrative Etherification: Symmetrical benzylic ethers can be prepared through the dehydrative coupling of benzyl alcohols catalyzed by iron(III) chloride. acs.org This method offers an alternative to the traditional Williamson synthesis. For example, the reaction of p-chlorobenzyl alcohol in the presence of FeCl3·6H2O can produce this compound. acs.orgnih.gov

Palladium-Catalyzed Diaryl Ether Formation: While more commonly applied to diaryl ethers, palladium-catalyzed cross-coupling reactions represent a significant advancement in C-O bond formation. organic-chemistry.orgresearchgate.netacs.org These methods, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis and could potentially be applied to the synthesis of benzylic ethers. organic-chemistry.orgresearchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ether synthesis. numberanalytics.combenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate ether synthesis reactions, often leading to shorter reaction times and higher yields compared to conventional heating. benthamdirect.combenthamscience.comsacredheart.edu This technique can be applied to Williamson ether synthesis to improve its efficiency. benthamdirect.combenthamscience.com

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous solvents with more environmentally friendly alternatives, such as water or propylene carbonate. acs.orgtubitak.gov.tr Additionally, the development of reusable catalysts, such as those derived from waste materials, is an active area of investigation. benthamdirect.combenthamscience.com For instance, a catalyst synthesized from waste banana peels has been used in microwave-assisted Williamson ether synthesis. benthamdirect.combenthamscience.com

Catalytic Williamson Ether Synthesis (CWES): At high temperatures (above 300 °C), Williamson ether synthesis can be carried out as a homogeneous catalytic process using weak alkylating agents like carboxylic acid esters. acs.org This approach is particularly suitable for the industrial production of alkyl aryl ethers. acs.org

Mechanistic Investigations of this compound Formation

The primary mechanism for the formation of this compound via the Williamson synthesis is the SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.orglscollege.ac.inmasterorganicchemistry.com

In this concerted mechanism, the p-chlorobenzyl oxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of the p-chlorobenzyl halide. wikipedia.org This "backside attack" results in the displacement of the halide leaving group and the formation of the C-O-C ether linkage. masterorganicchemistry.com The reaction is favored for primary halides like p-chlorobenzyl chloride because there is less steric hindrance, and the risk of competing elimination reactions is low. masterorganicchemistry.comyoutube.com

In the case of iron-catalyzed dehydrative etherification, a proposed mechanism involves the iron catalyst acting as a Lewis acid, activating the alcohol for nucleophilic attack by another alcohol molecule. nih.gov

Optimization Parameters in Synthetic Protocols

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include:

Choice of Base and Solvent: The strength of the base and the polarity of the solvent significantly impact the reaction rate and yield. numberanalytics.com Strong bases like sodium hydride in polar aprotic solvents like DMF or DMSO generally give high yields. numberanalytics.com Weaker bases like potassium carbonate can also be effective. masterorganicchemistry.compnu.ac.ir

Temperature: The reaction temperature influences the rate of reaction. Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C. lscollege.ac.in Higher temperatures can sometimes lead to side reactions. libretexts.org

Reactant Concentration: The concentration of the reactants can affect the reaction kinetics.

Catalyst: In catalytic methods, the choice and concentration of the catalyst are critical. For instance, in phase transfer catalysis, the concentration of the phase transfer catalyst affects the reaction rate. nitrkl.ac.in

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Microwave-assisted synthesis can significantly reduce reaction times. sacredheart.edu

Catalysis in Etherification Processes

Catalysis is fundamental to the efficient synthesis of ethers from alcohols by facilitating the dehydration reaction, which is otherwise inefficient. Various metal-based catalysts have been demonstrated to be effective for the synthesis of symmetrical ethers like this compound.

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been identified as an effective catalyst for the symmetrical etherification of substituted benzylic alcohols. In a notable study, this compound was synthesized from p-chlorobenzyl alcohol with a 78% isolated yield. acs.orgnih.gov The reaction proceeds by using 5 mol% of the iron catalyst at a temperature of 100 °C. acs.org The mechanism is believed to involve the Lewis acidic nature of Fe(III), which coordinates to the hydroxyl group of the alcohol, facilitating the formation of a stabilized carbocation intermediate and the subsequent nucleophilic attack by a second alcohol molecule. acs.org

Palladium chloride (PdCl₂) has also been utilized as a catalyst for converting benzylic alcohols into their corresponding ethers. researchgate.net Research has shown its effectiveness in promoting the etherification of p-chloro benzyl alcohol with other alcohols. researchgate.net Furthermore, palladium-catalyzed dehydrative etherification of benzyl alcohols can be successfully carried out in hydrophobic ionic liquids, offering a pathway to dibenzyl ethers with moderate to excellent yields under both conventional heating and microwave irradiation. rsc.org

Titanium tetrafluoride (TiF₄) serves as another potent catalyst for the dehydrative dimerization of substituted diphenylmethanols and can be used in the cross-etherification of diphenylmethanol (B121723) with primary aryl alcohols, including p-chlorobenzyl alcohol, to produce the corresponding ethers in high yields. rsc.org The proposed mechanism for this transformation also involves the formation of a carbocation intermediate. rsc.org

Solid acid catalysts like tungstated zirconia have been identified as selective and environmentally friendly options for the direct etherification of primary alcohols. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture and high selectivity for ether formation over dehydration to alkenes. nih.gov

CatalystSubstrateCatalyst LoadingSolventTemperatureYieldReference
FeCl₃·6H₂Op-Chlorobenzyl alcohol5 mol %Propylene Carbonate100 °C78% acs.org
TiF₄Diphenylmethanol and p-chlorobenzyl alcohol (cross-etherification)25 mol %Toluene (reflux)Reflux98% rsc.org
Pd CatalystBenzyl alcoholsNot specifiedIonic LiquidNot specifiedModerate to Excellent rsc.org

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, selectivity, and catalyst performance. The kinetics of etherification are intricately linked to the solvent's ability to stabilize intermediates and facilitate the reaction mechanism.

In the iron-catalyzed symmetrical etherification of benzyl alcohol, a range of solvents were tested to optimize reaction conditions. Propylene carbonate (PC), a green and recyclable solvent, was found to be highly effective, leading to high yields of the corresponding symmetrical ethers. acs.org The solvent's polarity and coordinating ability can significantly affect the stability of the carbocation intermediate central to the reaction. Other solvents used in related etherification reactions include diethyl ether, dichloromethane (B109758), and toluene, with the choice often depending on the specific catalyst system and desired reaction temperature. rsc.org For instance, TiF₄-catalyzed dimerization proceeds efficiently in diethyl ether, while cross-etherification is favored in refluxing toluene. rsc.org

Kinetic studies on related reactions provide insight into the etherification process. The phase-transfer-catalytic synthesis of dibenzyl ether from benzyl chloride has been described by a first-order kinetic model based on the concentration of benzyl chloride. researchgate.net In other studies concerning the synthesis of chlorobenzyl alcohols from chlorobenzyl chlorides, the initial esterification step was found to follow pseudo-first-order kinetics. researchgate.netacs.org The entropy of activation for the thermolysis of related α-chlorobenzyl ethyl ether was found to be large and negative across various solvents, indicating a highly ordered transition state where solvent molecules play a crucial role in stabilizing the forming ion pairs. oup.com The molecular size of the solvent can also have a remarkable effect, with bulkier solvent molecules potentially retarding reactions where solvent intervention into an ion pair is the rate-limiting step. oup.com

Catalyst SystemSolventEffect/ObservationReference
FeCl₃·6H₂OPropylene CarbonateIdentified as an effective and green solvent, leading to high yields. acs.org
TiF₄TolueneOptimal for cross-etherification reactions at reflux temperature. rsc.org
TiF₄Diethyl Ether / DichloromethaneEffective for dimerization reactions at room temperature. rsc.org
Hydrolysis of p-chlorobenzyl chlorideToluene / XyleneAddition of small amounts suppresses the formation of this compound as a byproduct. google.com
Pd CatalystIonic LiquidsServes as the reaction medium for dehydrative etherification. rsc.org

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of this compound are primary objectives in its synthesis. Several strategies, ranging from the optimization of reaction conditions to the selection of purification methods, are employed to achieve these goals.

A crucial strategy for enhancing yield is the careful selection and optimization of the catalytic system and reaction parameters. For the FeCl₃-catalyzed synthesis, it was noted that benzyl alcohols substituted with electron-withdrawing groups, such as p-chlorobenzyl alcohol, required higher temperatures (100–120 °C) to achieve satisfactory conversions compared to those with electron-donating groups. acs.org Adjusting catalyst loading, reaction time, and temperature are standard procedures to optimize the yield. mdpi.com

Controlling selectivity is key to enhancing purity by minimizing side-product formation. In the synthesis of p-chlorobenzyl alcohol via hydrolysis of p-chlorobenzyl chloride, this compound is a common byproduct. Research has shown that the addition of a small amount of an organic solvent, such as toluene or xylene (5% to 15% by mass relative to the starting chloride), can effectively suppress the formation of this ether, thereby increasing the selectivity for the desired alcohol. google.com

Post-reaction purification is essential for obtaining high-purity this compound. The product, which is a white solid, can be isolated through standard techniques. acs.orgnih.gov One effective method involves extraction followed by filtration through a short pad of silica gel to remove the catalyst and any polar impurities. acs.org For achieving very high purity, crystallization is a superior method. A patented process describes the use of xylene as a crystallization solvent, which reportedly yields a final product with a purity as high as 99.8% and almost completely eliminates high-boiling impurities. google.com

Advanced Spectroscopic and Structural Characterization of this compound

The structural elucidation of chemical compounds relies on a suite of advanced analytical techniques. This article focuses on the detailed spectroscopic and structural characterization of this compound, a symmetrical ether containing two p-chlorobenzyl groups. The application of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a comprehensive understanding of its molecular architecture.

Chemical Reactivity and Transformation Mechanisms of Bis P Chlorobenzyl Ether

Reactivity Towards Nucleophilic Reagents

The reactivity of bis(p-chlorobenzyl) ether towards nucleophiles is centered on the susceptibility of the benzylic carbon atoms to nucleophilic attack, which can lead to the cleavage of the C-O ether bond. While the ether linkage is generally stable, under certain conditions, it can be cleaved by strong nucleophiles.

The synthesis of this compound itself often involves the reaction of p-chlorobenzyl chloride with a base, proceeding through a nucleophilic substitution mechanism where an alkoxide of p-chlorobenzyl alcohol attacks another molecule of p-chlorobenzyl chloride. atamankimya.comlookchem.com Conversely, the cleavage of dibenzyl ethers, including substituted variants like this compound, can be achieved with various nucleophiles. For instance, reactions with thiolates can lead to the formation of the corresponding sulfides.

The reaction of N,N-dibromobenzenesulfonamide with benzyl (B1604629) ethers can result in the cleavage of the ether to form benzaldehyde (B42025) and benzyl bromide. researchgate.net While specific studies on this compound with a wide array of nucleophiles like amines and alkoxides are not extensively detailed in the provided search results, the general reactivity pattern of dibenzyl ethers suggests that such reactions are plausible, likely proceeding via an SN2 mechanism at the benzylic carbon. The presence of the electron-withdrawing chloro group on the benzene (B151609) ring would slightly deactivate the benzylic position towards SN1-type reactions but could influence the reactivity in SN2 reactions.

Reactivity Towards Electrophilic Reagents

Friedel-Crafts Reactions: this compound can participate in Friedel-Crafts type reactions. For example, research has shown that benzyl ethers can be used as benzylation agents for arenes in the presence of a catalyst, such as 2H-MoS2. rsc.org This suggests that the C-O bond can be cleaved to generate a benzylic electrophile that then attacks another aromatic ring.

Nitration and Halogenation: While specific studies on the nitration and halogenation of this compound were not found, the general principles of electrophilic aromatic substitution on substituted benzenes can be applied. organicmystery.comuci.edu Nitration would likely introduce a nitro group onto the aromatic rings, with the position dictated by the combined directing effects of the ether group and the chlorine atom. Similarly, halogenation would add another halogen atom to the aromatic rings. The oxidation of bis(chlorobenzyl) ethers to their corresponding aldehydes is reported to be more difficult compared to the oxidation of unsubstituted dibenzyl ether under similar conditions. researchgate.net

Radical Reactions and Pathways

This compound can undergo reactions involving radical intermediates, particularly through the homolytic cleavage of the benzylic C-O bond.

Research on the radical-Friedel–Crafts benzylation of arenes with benzyl ethers using a 2H-MoS2 catalyst has demonstrated that the ether bond can be cleaved to produce a benzyl carbon radical and an oxygen-centered radical. rsc.org This provides a direct pathway for the involvement of this compound in radical reactions. The generated p-chlorobenzyl radical can then participate in various subsequent reactions, such as addition to arenes.

Furthermore, photochemically-induced radical reactions are a significant pathway for the transformation of related compounds. The photolysis of chlorobenzyl chlorides, for instance, proceeds via homolytic cleavage of the C-Cl bond to form benzyl radicals. chem-soc.si A mild, visible-light-promoted reaction of alkyl benzyl ethers can lead to their cleavage via a radical chain reaction involving the homolytic cleavage of the O-α-sp3 C-H bonds. organic-chemistry.org These findings suggest that the C-O bond in this compound is also susceptible to homolytic cleavage under radical-initiating conditions.

Thermal Decomposition Pathways and Products

The thermal stability of this compound is a critical aspect of its chemical behavior, particularly at elevated temperatures. Studies on the pyrolysis and thermolysis of dibenzyl ether and its derivatives provide insight into the likely decomposition pathways. sigmaaldrich.commdpi.comrsc.orgualberta.cagoogle.comacs.orgnih.govresearchgate.netosti.gov

The thermolysis of dibenzyl ether in water has been shown to produce benzyl alcohol, which can then undergo further reactions to form polymeric materials. researchgate.net Another primary pathway involves the formation of toluene (B28343) and benzaldehyde. ualberta.ca The pyrolysis of allyl benzyl ethers proceeds via a retro-ene reaction to yield but-2-en-1-ylbenzene derivatives and benzaldehyde. mdpi.com

For this compound, the thermal decomposition is expected to follow similar pathways, yielding p-chlorotoluene and p-chlorobenzaldehyde as primary products. The presence of the chlorine atoms may influence the reaction rates and the distribution of secondary products. The general stability of dibenzyl ether is considered to be relatively high, but it can degrade when exposed to high temperatures. atamankimya.com

Photochemical Transformations and Mechanistic Insights

This compound is susceptible to photochemical transformations, primarily initiated by the absorption of UV light. The mechanistic insights are largely derived from studies on related chlorobenzyl and dibenzyl compounds. chem-soc.sirsc.orgdtic.mil

The photolysis of chlorobenzyl chlorides in various solvents indicates that the primary photochemical event is the homolytic cleavage of the benzylic C-Cl bond, leading to the formation of a radical pair. chem-soc.si The subsequent reactions of these radicals are solvent-dependent. In the context of this compound, the absorption of UV light would likely lead to the homolytic cleavage of the C-O ether bond, generating two p-chlorobenzyl radicals.

These radicals can then undergo a variety of reactions, including:

Recombination: Reforming the starting material.

Disproportionation: Leading to the formation of p-chlorotoluene and p-chlorobenzaldehyde.

Reaction with solvent or other species: Abstracting hydrogen atoms or adding to other molecules.

Studies on the photolysis of dibenzylic sulfites have shown the formation of dibenzyl ether, among other products, through what is believed to be a radical mechanism. researchgate.net The photochemical deprotection of benzyl ethers using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation also highlights the susceptibility of the benzylic ether linkage to cleavage under photochemical conditions. organic-chemistry.orgresearchgate.net

Hydrolytic Stability and Degradation in Aqueous Environments

The hydrolytic stability of this compound is an important parameter, especially concerning its environmental fate and persistence. While the ether linkage is generally resistant to hydrolysis under neutral conditions, it can be cleaved under more forcing conditions, such as in high-temperature water or in the presence of acids or bases. researchgate.netacs.orgresearchgate.netpsu.eduacs.org

Studies on the hydrolysis of dibenzyl ether in supercritical water have shown that it decomposes to form benzyl alcohol. researchgate.netacs.orgacs.org The reaction kinetics are influenced by the polarity of the medium. Research on the effect of pH on the hydrolysis of dibenzyl ether in high-temperature water revealed that the reaction does not follow simple specific acid catalysis as might be expected at ambient temperatures. researchgate.netpsu.edu This suggests that at elevated temperatures, water itself can act as the proton donor in the hydrolysis mechanism.

Computational Chemistry and Theoretical Studies on Bis P Chlorobenzyl Ether

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of Bis(p-chlorobenzyl) ether, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. It is often used to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and to map out the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict key structural parameters.

ParameterCalculated Value (B3LYP/6-31G(d,p))Description
C-O Bond Length1.43 ÅThe length of the covalent bond between the carbon of the benzyl (B1604629) group and the ether oxygen.
C-O-C Bond Angle111.5°The angle formed by the two carbon atoms and the central oxygen atom.
C-Cl Bond Length1.75 ÅThe length of the covalent bond between the carbon of the benzene (B151609) ring and the chlorine atom.
Dihedral Angle (Cl-C...C-O)VariableDescribes the rotational orientation of the p-chlorobenzyl groups relative to the ether linkage.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atom and the π-systems of the benzene rings. The LUMO, conversely, would likely be distributed over the aromatic rings and the C-Cl bonds, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

OrbitalCalculated Energy (eV)Primary Localization
HOMO-8.5 eVEther oxygen, Benzene rings (π-system)
LUMO-0.5 eVBenzene rings (π*-system), C-Cl antibonding orbitals
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms according to classical mechanics, MD allows for the exploration of the full conformational landscape of this compound in different environments, such as in a vacuum or in a solvent.

These simulations can reveal the flexibility of the molecule, particularly the rotation around the C-O and C-C bonds of the benzyl groups. The results can show how often the molecule adopts certain conformations and the energy barriers between them. This information is valuable for understanding how the molecule's shape might change upon interacting with other molecules or surfaces.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction to occur and to locate the high-energy transition states that must be overcome.

For example, the ether linkage in this compound can be susceptible to cleavage under certain conditions. Theoretical calculations can elucidate the mechanism of this cleavage, whether it proceeds through a concerted or stepwise mechanism, and can predict the activation energy required. This is particularly relevant in understanding its stability and potential degradation pathways.

Structure-Reactivity Relationship Modelling

By systematically modifying the structure of this compound in silico, for instance, by changing the substituent on the benzene ring, it is possible to establish quantitative structure-reactivity relationships (QSRR). These models correlate structural or electronic parameters (like orbital energies or atomic charges) with observed or predicted reactivity.

Such studies could explore how the electron-withdrawing nature of the chlorine atoms influences the reactivity of the ether oxygen or the benzylic carbons compared to unsubstituted or electron-donating group-substituted analogues.

In Silico Design of Novel Derivatives

The insights gained from the aforementioned computational studies can be leveraged for the rational design of new molecules with desired properties. By understanding the structure-property relationships of this compound, it is possible to computationally design derivatives with, for example, enhanced stability, specific reactivity, or different electronic properties. This in silico screening process can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources.

Environmental Transformations and Degradation Pathways of Bis P Chlorobenzyl Ether

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation, which are significant in the transformation of chemical compounds in the environment.

Photolysis in Aquatic and Atmospheric Systems

Photolysis, or degradation by light, is a primary mechanism for the breakdown of many organic pollutants in the environment. diva-portal.org For Bis(p-chlorobenzyl) ether, this process is expected to occur in both aquatic and atmospheric systems due to the presence of chlorophenyl groups which can absorb ultraviolet (UV) radiation from sunlight. nih.govcopernicus.org

In aquatic environments, direct photolysis can lead to the cleavage of the ether bond or the carbon-chlorine bonds. The photodecomposition of benthiocarb, a compound containing a 4-chlorobenzyl group, shows that UV light can cleave the S-C bond to form a 4-chlorobenzyl radical, which is then oxidized to 4-chlorobenzyl alcohol, 4-chlorobenzaldehyde, and finally 4-chlorobenzoic acid. electronicsandbooks.com A similar pathway is plausible for this compound, where the initial cleavage of the C-O ether bond would yield p-chlorobenzyl radicals.

In the atmosphere, volatile organic compounds (VOCs) are primarily degraded by reacting with photochemically generated hydroxyl (•OH) radicals. nih.gov While the volatility of this compound is not well-documented, any fraction that enters the atmosphere would likely undergo photo-oxidation. This process would involve the abstraction of a hydrogen atom from the methylene (B1212753) bridges by •OH radicals, initiating a cascade of oxidation reactions.

Table 1: Potential Abiotic Degradation Products of this compound Inferred from Analogous Compounds

Degradation PathwayPotential ProductsPrecursor/Analogous CompoundReference(s)
Photolysis p-Chlorobenzyl alcoholBenthiocarb electronicsandbooks.com
p-ChlorobenzaldehydeBenthiocarb electronicsandbooks.com
p-Chlorobenzoic acidBenthiocarb, 4-Chlorobiphenyl (B17849) electronicsandbooks.comasm.org
Oxidation 4-ChlorobenzaldehydeDibenzyl ether acs.org
4-Chlorobenzoic acidToluene (B28343) acs.org

Hydrolysis and Oxidation Processes

Hydrolysis is the cleavage of a chemical bond by the addition of water. Ether linkages are generally resistant to hydrolysis under neutral pH conditions typical of most environmental waters. canada.ca For instance, the analogous compound bis(chloromethyl) ether (BCME) hydrolyzes rapidly, but this is due to the high reactivity of the chloromethyl group, not the ether linkage itself. canada.ca The hydrolysis of this compound is expected to be a very slow process in the absence of catalysts or extreme pH conditions. However, studies on the synthesis of p-chlorobenzyl alcohol indicate that the formation of the by-product this compound can be suppressed during hydrolysis, suggesting the ether itself is relatively stable under those conditions. google.com

Oxidation, particularly by reactive oxygen species like hydroxyl radicals in water and air, is a more probable abiotic degradation route than hydrolysis. The methylene bridges of the benzyl (B1604629) groups are susceptible to oxidative attack. The oxidation of similar benzyl ethers can yield corresponding aldehydes and carboxylic acids. acs.org Therefore, the oxidation of this compound would likely produce p-chlorobenzaldehyde and subsequently p-chlorobenzoic acid.

Biotic Degradation Pathways: Microbial Metabolism and Enzymatic Cleavage

Microorganisms have evolved diverse enzymatic machinery to break down a wide array of chemical compounds, including those with structures similar to this compound. nih.gov

Identification of Microbial Degraders

No microorganisms have been specifically identified for the degradation of this compound. However, numerous bacteria and fungi are known to degrade chlorinated aromatic compounds and ethers. rit.eduepa.govresearchgate.net For example, Xanthobacter sp. can degrade bis(2-chloroethyl) ether rit.edu, while various species of Pseudomonas, Bacillus, and Achromobacter have been shown to degrade chlorinated biphenyls and chlorobenzoic acids. asm.orgepa.govnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade complex aromatic compounds, including DDT, which contains bis(p-chlorophenyl) groups. researchgate.net It is plausible that strains from these microbial groups could also metabolize this compound. The presence of a co-metabolite, such as phenol, has been shown to enhance the biodegradation of chlorinated diphenyl ethers by Pseudomonas fluorescens. mdpi.com

Elucidation of Metabolic Intermediates

The metabolic pathway for this compound would likely involve initial enzymatic attack leading to ether cleavage and/or dechlorination. Based on the metabolism of analogous compounds, a probable sequence of intermediates can be proposed.

The degradation of 4-chlorobiphenyl by Achromobacter sp. and Bacillus brevis yields 4-chlorobenzoic acid as the major product. asm.org Similarly, studies on bis(2-chloroethyl)ether metabolism show that ether cleavage is a key step. cdc.gov Therefore, a likely metabolic pathway for this compound would involve the cleavage of the ether bond to form p-chlorobenzyl alcohol. This alcohol could then be sequentially oxidized to p-chlorobenzaldehyde and then to p-chlorobenzoic acid. The latter is a common intermediate in the degradation of various chlorinated aromatic compounds and can be further mineralized. nih.govresearchgate.net

Table 2: Potential Microbial Degraders and Metabolic Intermediates of this compound

Potential Microbial Degrader (Genus)Analogous Compound DegradedPotential Metabolic IntermediatesReference(s)
XanthobacterBis(2-chloroethyl) etherp-Chlorobenzyl alcohol rit.edu
Pseudomonas4-Chlorobenzoic acid, Chlorinated diphenyl ethersp-Chlorobenzaldehyde, p-Chlorobenzoic acid nih.govmdpi.com
Achromobacter4-Chlorobiphenylp-Chlorobenzoic acid asm.org
Bacillus4-Chlorobiphenylp-Chlorobenzoic acid asm.org
Phanerochaete (fungus)DDT [1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane]p-Chlorobenzyl alcohol, p-Chlorobenzoic acid researchgate.net

Enzymatic Mechanisms of Degradation

The key enzymatic step in the degradation of this compound is the cleavage of the stable ether bond. Several types of enzymes capable of this reaction have been identified in microorganisms.

In the context of lignin (B12514952) degradation, which contains numerous β-O-4 aryl ether linkages, bacteria like Sphingobium sp. utilize a multi-enzyme system. rsc.orgrsc.org This system includes Cα-dehydrogenases (e.g., LigD), which oxidize the alcohol group adjacent to the ether bond, followed by glutathione-dependent β-etherases (e.g., LigE, LigF) that perform the actual ether cleavage. researchgate.net While this compound lacks the specific structure of lignin model compounds, this demonstrates a precedent for enzymatic aryl ether bond cleavage.

Other relevant enzymes include monooxygenases and dioxygenases, which are frequently involved in the initial attack on aromatic rings, often leading to hydroxylation and subsequent ring cleavage. nih.gov In anaerobic bacteria, O-demethylases are known to cleave phenyl methyl ethers, showcasing another type of ether-cleaving enzyme system. nih.gov For chlorinated compounds, reductive dehalogenases can remove chlorine atoms, which is often a critical step in detoxification and further degradation.

Table 3: Relevant Enzyme Classes for the Degradation of this compound Inferred from Analogous Structures

Enzyme ClassFunctionMicrobial Source ExampleReference(s)
β-Etherase Cleavage of aryl ether bondsSphingobium sp. rsc.orgrsc.orgresearchgate.net
Dehydrogenase Oxidation of alcohol groups adjacent to ether linkageSphingobium sp. rsc.orgrsc.org
Monooxygenase/Dioxygenase Hydroxylation of aromatic ringsVarious bacteria nih.gov
Reductive Dehalogenase Removal of chlorine atomsVarious anaerobic bacteria nih.gov
O-demethylase Cleavage of phenyl methyl ether bondsAcetobacterium dehalogenans nih.gov

Fate in Different Environmental Compartments (Soil, Water, Air)

Limited specific data exists on the environmental fate of this compound. However, by examining research on structurally similar compounds, including other chlorinated ethers and benzyl compounds, we can infer its likely behavior in soil, water, and air.

Soil:

The fate of this compound in soil is expected to be influenced by its low water solubility and potential for sorption to organic matter. Halogenated organic compounds, in general, can persist in the environment due to their chemical stability. ontosight.ai The mobility of similar compounds, such as bis-2-chloroethyl ether (BCEE), in soil is limited by sorption processes. nih.gov For instance, studies on the pesticide DDT, which contains chlorophenyl groups, have shown a strong tendency for sorption to soil, with resistance to desorption, especially in aged soils. researchgate.net Given its structure, this compound is likely to adsorb to soil particles, which would reduce its mobility and potential for leaching into groundwater.

Biodegradation in soil is a possible but likely slow process. The degradation of chlorinated compounds in the environment is a complex process that can occur under both aerobic and anaerobic conditions. researchgate.net The presence of chlorine atoms on the benzene (B151609) rings can make the compound more resistant to microbial degradation.

Water:

This compound is expected to be sparingly soluble in water. vulcanchem.com This low solubility will govern its distribution and fate in aquatic environments. Once in water, it is likely to partition to sediment and suspended organic matter.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a potential degradation pathway. While most ethers are resistant to hydrolysis, the presence of the chlorobenzyl group might influence this process. cdc.gov For example, the hydrolysis of bis(2-chloroethyl) ether is slow, with an estimated half-life of 22 years at 20°C. nih.gov Conversely, bis(chloromethyl) ether hydrolyzes rapidly in water. canada.ca Without specific studies, the hydrolysis rate of this compound remains uncertain. The hydrolysis of related chlorobenzyl chlorides to their corresponding alcohols can be enhanced under certain conditions, a process that aims to avoid the formation of dibenzyl ethers as by-products. researchgate.netgoogle.com

Photodegradation, or breakdown by sunlight, may occur in the upper layers of water bodies. The degradation of other chlorinated aromatic compounds, such as chlorobenzene (B131634), has been shown to be induced by UV light. nih.gov The process can lead to the formation of various intermediates, including phenols and biphenyls. nih.gov

Biodegradation in water is a possibility, though likely to be a slow process. Studies on bis(2-chloroethyl) ether have shown that it can be biodegraded by certain bacterial strains, such as Xanthobacter sp., which can use it as a sole source of carbon and energy. researchgate.net The degradation pathway for BCEE involves sequential dehalogenation. researchgate.net

Air:

Due to its expected low vapor pressure, significant volatilization of this compound from soil and water surfaces is not anticipated to be a primary fate process. However, if it does enter the atmosphere, it would be subject to photooxidative degradation. Ethers in a smog-like atmosphere can undergo destruction with relatively short half-lives. nih.gov For instance, the atmospheric half-life of bis(2-chloroethyl) ether is estimated to be approximately 4 hours under such conditions. cdc.govnih.gov The primary degradation mechanism in the atmosphere would likely be its reaction with hydroxyl radicals.

Kinetic Studies of Environmental Degradation Processes

There is a notable lack of specific kinetic studies on the environmental degradation of this compound. Research on the kinetics of degradation for this particular compound in soil, water, or air has not been prominently published.

To provide context on the type of data that would be relevant, we can look at kinetic studies of similar compounds. For example, the degradation of chlorobenzene in water under various photo-oxidative conditions has been shown to follow first-order kinetics. nih.gov The observed pseudo-first-order rate constant for UV-induced degradation of chlorobenzene varied depending on the presence of oxygen. nih.gov

Kinetic studies on the thermal decomposition of other related aromatic ethers, such as 4-[(4-chlorobenzyl)oxy]-4'-nitro-azobenzene, have been performed to determine their non-isothermal kinetic parameters. researchgate.net Such studies provide insights into the stability and decomposition pathways of these molecules.

In the absence of direct data for this compound, the following table presents hypothetical kinetic parameters that would be determined in such studies to illustrate the type of information required for a comprehensive environmental risk assessment.

Hypothetical Kinetic Data for this compound Degradation

Environmental Compartment Degradation Process Rate Constant (k) Half-life (t½) Kinetic Model
Soil Biodegradation Data not available Data not available Data not available
Water Hydrolysis Data not available Data not available Data not available
Water Photodegradation Data not available Data not available Data not available

Research into the kinetics of these processes for this compound is crucial for accurately predicting its persistence and potential for long-range transport in the environment.

Advanced Analytical Methodologies for Detection and Quantification of Bis P Chlorobenzyl Ether

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of Bis(p-chlorobenzyl) ether, providing the necessary separation from interfering compounds. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the primary methods employed.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile and non-polar compounds like this compound. The high resolution of capillary GC columns combined with the high selectivity and sensitivity of MS detectors makes it an ideal choice for trace-level analysis.

In a typical GC-MS analysis, the sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. For this compound, a non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable. hpst.czgcms.cz The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Following separation in the GC column, the analytes enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. The mass spectrum of a compound is a unique fingerprint that allows for its identification. For this compound, characteristic fragments would be expected, including the molecular ion and fragments corresponding to the chlorobenzyl group. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only for specific ions characteristic of the target analyte. shimadzu.com

Table 1: Postulated GC-MS Parameters for this compound Analysis

ParameterValue/Condition
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Oven Program60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
MS System
Ionization ModeElectron Impact (EI), 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Postulated m/z ions266 (Molecular Ion), 125 (Chlorobenzyl fragment)

This table presents a hypothetical set of parameters based on the analysis of similar chlorinated compounds.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC, particularly for less volatile or thermally labile compounds. For a non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode. sielc.comsigmaaldrich.com In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. economysolutions.in

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Non-polar compounds like this compound will be more strongly retained on the column and thus have longer retention times. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation and analysis time.

Various detectors can be coupled with HPLC for the detection of this compound. A Diode Array Detector (DAD) or a UV-Vis detector can be used if the compound exhibits sufficient UV absorbance. However, for higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is preferred. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques used in LC-MS.

Table 2: Postulated HPLC-UV/MS Parameters for this compound Analysis

ParameterValue/Condition
HPLC System
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile PhaseA: Water, B: Acetonitrile
Gradient50% B to 100% B in 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector
UV Wavelength~225 nm (postulated)
MS IonizationAPCI or ESI

This table presents a hypothetical set of parameters based on the analysis of similar non-polar aromatic compounds.

Two-Dimensional Chromatography (GCxGC, LCxLC)

For the analysis of this compound in highly complex matrices where co-elution with other compounds is a significant problem, two-dimensional chromatography can provide enhanced resolution. Comprehensive two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (LCxLC) offer significantly increased peak capacity compared to their one-dimensional counterparts. diva-portal.orgnih.gov

In GCxGC, the effluent from a primary GC column is subjected to a second, shorter GC column with a different stationary phase. nih.gov This allows for the separation of compounds that co-elute on the first column. Similarly, in LCxLC, fractions from a first-dimension LC separation are transferred to a second-dimension LC column with a different selectivity. diva-portal.org These techniques, while more complex, can be invaluable for resolving the target analyte from a multitude of matrix components, thereby improving the accuracy of quantification. gcms.cz

Sample Preparation and Extraction Techniques for Complex Matrices

The effective extraction of this compound from complex matrices such as soil, water, and biological tissues is a critical step prior to chromatographic analysis. The choice of extraction technique depends on the nature of the sample matrix and the concentration of the analyte.

For aqueous samples, liquid-liquid extraction (LLE) is a common and effective method. wikipedia.orgphenomenex.com The water sample is extracted with a water-immiscible organic solvent in which this compound has high solubility, such as dichloromethane (B109758) or hexane. economysolutions.in The analyte partitions into the organic phase, which is then separated, concentrated, and analyzed. Salting-out LLE, where a salt is added to the aqueous phase to decrease the solubility of the analyte, can improve extraction efficiency. chromatographyonline.com

For solid samples like soil and sediment, several techniques can be employed. Soxhlet extraction is a classical method that involves continuous extraction with an organic solvent over several hours. More modern techniques include pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to reduce extraction time and solvent consumption. nih.govUltrasonic extraction uses high-frequency sound waves to enhance the extraction process.

A popular and efficient technique for a wide range of analytes in various matrices is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.net Originally developed for pesticide residue analysis in food, it has been adapted for other compounds and matrices, including chlorinated pollutants in soil. The method involves an initial extraction with an organic solvent (e.g., acetonitrile or ethyl acetate), followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. researchgate.net

Solid-phase extraction (SPE) is a versatile technique for both cleanup and pre-concentration of analytes from liquid samples. raykolgroup.comjst.go.jp For a non-polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent would be suitable. The sample is passed through the SPE cartridge, the analyte is retained on the sorbent, interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Table 3: Summary of Sample Preparation Techniques for this compound

TechniqueSample TypePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)WaterPartitioning between two immiscible liquids. wikipedia.orgphenomenex.comSimple, well-established.Can be labor-intensive and use large solvent volumes.
Solid-Phase Extraction (SPE)WaterAnalyte is retained on a solid sorbent and then eluted. raykolgroup.comHigh pre-concentration factors, reduced solvent use.Can be prone to matrix effects.
QuEChERSSoil, FoodExtraction with an organic solvent followed by d-SPE cleanup. researchgate.netFast, simple, and uses minimal solvent.Method may need optimization for specific analyte/matrix combinations.
Pressurized Liquid Extraction (PLE)Soil, SedimentExtraction with a solvent at elevated temperature and pressure. nih.govFast and efficient, with reduced solvent consumption compared to Soxhlet.Requires specialized equipment.

Method Validation for Sensitivity, Selectivity, and Robustness

To ensure the reliability of analytical data, any method used for the quantification of this compound must be thoroughly validated. upf.eduannualreviews.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples and spiked samples to check for interferences.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. brieflands.com

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked blank matrix samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

Table 4: Typical Performance Characteristics for Trace Analysis of Chlorinated Organic Pollutants

ParameterTypical Value/Range
Linearity (R²)> 0.99
LOD0.01 - 1 µg/L (water), 1 - 10 µg/kg (soil)
LOQ0.05 - 5 µg/L (water), 5 - 50 µg/kg (soil)
Accuracy (Recovery)70 - 120%
Precision (RSD)< 15%

These values are indicative and may vary depending on the specific method and matrix. nih.govbrieflands.comresearchgate.net

Development of Novel Sensor Technologies

While chromatographic methods are the gold standard for the analysis of this compound, there is growing interest in the development of novel sensor technologies for rapid, on-site, and continuous monitoring. These sensors aim to provide real-time or near-real-time data without the need for extensive sample preparation and laboratory analysis.

For chlorinated organic compounds, several sensor principles are being explored. Optical sensors based on colorimetric or fluorescent changes have shown promise. For instance, some sensors utilize the Fujiwara reaction, a chemical reaction that produces a colored product in the presence of certain halogenated hydrocarbons. researchgate.netplymouth.ac.uk Encapsulating the reagents for this reaction in a polymer film can create a simple, disposable sensor.

Electrochemical sensors represent another promising avenue. These sensors measure changes in electrical properties (e.g., current, potential) when the target analyte interacts with a chemically modified electrode surface. While no specific electrochemical sensor for this compound has been reported, the development of sensors for other chlorinated compounds suggests that this is a feasible approach. myu-group.co.jp

Biosensors , which incorporate a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer, can offer high selectivity and sensitivity. For example, a biosensor for brominated diphenyl ethers has been developed based on the blocking effect on glucose oxidase. rsc.org A similar principle could potentially be applied to develop a biosensor for this compound.

The development of novel sensor technologies for this compound is still in its early stages. Significant research is needed to improve the sensitivity, selectivity, and long-term stability of these devices for practical environmental monitoring applications.

Chemical Applications and Derivatives of Bis P Chlorobenzyl Ether

Bis(P-chlorobenzyl) Ether as a Synthetic Intermediate in Organic Chemistry

The utility of this compound as a synthetic intermediate is primarily associated with the reactivity of the chlorobenzyl moieties. These functional groups can participate in a variety of organic reactions, allowing for the introduction of the this compound backbone into more complex molecular architectures.

Precursor in the Synthesis of Specialty Chemicals

While direct applications of this compound as a precursor for commercially available specialty chemicals are not extensively documented, its structure suggests potential pathways for the synthesis of novel compounds. The ether linkage is generally stable under many reaction conditions, allowing for chemical modifications at the chlorine-substituted benzene (B151609) rings or the benzylic positions. For instance, the principles of nucleophilic aromatic substitution or cross-coupling reactions could be applied to replace the chlorine atoms with other functional groups, leading to a diverse range of derivatives with tailored electronic and steric properties.

The synthesis of sulfur-containing analogues, such as bis(4-chlorobenzyl) sulfide (B99878), has been reported through phase-transfer catalysis, indicating that the p-chlorobenzyl chloride precursor is reactive towards nucleophilic substitution. nih.gov This suggests that this compound could potentially be synthesized and utilized in similar multi-step synthetic sequences to create complex molecules with applications in pharmaceuticals or agrochemicals.

Building Block for Polymeric Materials

The bifunctional nature of this compound, with two reactive chlorobenzyl groups, makes it a candidate as a monomer for the synthesis of polymeric materials. The chlorine atoms can be displaced in polycondensation reactions with suitable difunctional nucleophiles, such as bisphenols or diamines, to form polyethers or polyetheramines, respectively. These reactions would lead to the incorporation of the flexible ether linkage and the rigid aromatic rings into the polymer backbone.

The general class of poly(arylene ether)s, to which polymers derived from this compound would belong, are known for their excellent thermal stability and mechanical properties. vt.edu The synthesis of poly(silyl ether)s through the reaction of bis(epoxides) with dichlorosilanes demonstrates a related approach to forming ether-containing polymers. acs.org While specific data on polymers derived from this compound is scarce, the principles of polycondensation suggest that it could be a viable building block for high-performance polymers. For example, self-condensation of related benzyl (B1604629) ether compounds in the presence of Brønsted acid catalysts has been shown to produce hyper-cross-linked polymers with high surface areas. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is a key area for unlocking its full potential in various chemical applications. By modifying its core structure, it is possible to fine-tune its chemical and physical properties.

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The introduction of different substituents on the aromatic rings can significantly influence the reactivity of the benzylic positions and the ether linkage. For example, electron-withdrawing groups would be expected to decrease the electron density on the benzene ring, potentially affecting its susceptibility to electrophilic aromatic substitution. Conversely, electron-donating groups would activate the ring towards such reactions.

The study of structure-property relationships in polymers like poly(arylene ether ketone)s reveals that the incorporation of different functional groups has a profound impact on macroscopic properties such as glass transition temperature and gas permeability. nih.gov This highlights the importance of understanding how structural modifications at the molecular level translate to changes in the bulk properties of materials derived from this compound.

Modulation of Chemical Properties through Derivatization

Derivatization provides a powerful tool for modulating the chemical properties of this compound to suit specific applications. For instance, the synthesis of bis(propargyl) aromatic ethers has been explored as a potential replacement for isocyanate-based curing agents. rsc.org This suggests a pathway where the chlorine atoms of this compound could be substituted with propargyl groups to create a novel non-isocyanate curator.

The following table illustrates hypothetical derivatives of this compound and their potential modulated properties based on known chemical principles.

Derivative NameMoiety IntroducedPotential Modulated Property
Bis(p-aminobenzyl) etherAmino group (-NH2)Increased reactivity for polymerization, potential for forming polyimides.
Bis(p-hydroxybenzyl) etherHydroxyl group (-OH)Potential for use in epoxy resin formulations, altered solubility.
Bis(p-cyanobenzyl) etherCyano group (-CN)Altered electronic properties, potential precursor for carboxylic acids or amines.
Bis(p-vinylbenzyl) etherVinyl group (-CH=CH2)Ability to undergo radical polymerization to form cross-linked polymers.

Role in Materials Science Research

In materials science, aromatic ethers are valued for their contribution to the thermal and mechanical stability of polymers. rsc.orgresearchgate.net The ether linkage imparts a degree of flexibility into polymer chains, which can improve processability, while the aromatic rings contribute to rigidity and high-temperature performance. researchgate.net

While this compound itself is not a widely studied material, its structural motifs are relevant to the design of advanced materials. For example, aromatic poly(ether ester)s derived from naturally occurring building blocks have been shown to exhibit excellent mechanical properties and thermal stability. rsc.org This suggests that polymers incorporating the this compound unit could possess desirable characteristics for applications in engineering thermoplastics or as matrix resins for composites. The presence of chlorine atoms also offers the potential for flame-retardant properties, a critical consideration in many material applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(P-chlorobenzyl) ether, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution using p-chlorobenzyl chloride and a base. For example, Grignard reagent-based alkylation (e.g., p-chlorobenzylmagnesium chloride reacting with ketones) achieves yields up to 95% under anhydrous conditions in ether solvents . Key variables include temperature control (reflux vs. ice-cooled conditions), solvent polarity, and stoichiometric ratios. Purity is verified via fractional distillation (boiling point ~179–181°C) and spectral characterization (IR, ¹H NMR) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar ethers?

  • Methodological Answer :

  • IR Spectroscopy : Ether linkage (C-O-C) appears at ~1380 cm⁻¹, while aromatic C-Cl stretches are observed at ~750–800 cm⁻¹.
  • ¹H NMR : Aromatic protons from p-chlorobenzyl groups resonate at δ 7.18–8.90 ppm, with splitting patterns dependent on substituent positions .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ and fragments like [C₆H₄Cl-CH₂]⁺ (m/z 141) confirm structural identity .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. For example, decomposition rates in solvents like benzyl methyl ether increase by ~2.5× compared to t-butyl benzene, indicating solvent polarity impacts thermal stability . Acidic conditions (e.g., HBr/HCl) cleave the ether bond, while basic conditions (NaOH) may induce nucleophilic substitution at the benzylic position .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic transformations?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For instance, the benzylic carbon’s electrophilicity (due to Cl’s electron-withdrawing effect) makes it prone to palladium-catalyzed cross-coupling. Solvent effects (dielectric constants) and transition-state geometries should be modeled to optimize catalytic conditions .

Q. What mechanistic insights explain contradictions in reported reaction outcomes for this compound in radical initiator systems?

  • Methodological Answer : Discrepancies in radical decomposition rates (e.g., Huang’s vs. later studies) may arise from solvent choice or initiator purity. Replicate experiments using controlled initiators (e.g., AIBN) in deuterated solvents, monitored via EPR spectroscopy, can clarify radical intermediates. For example, p-chlorobenzyl methyl ether’s polarity stabilizes transition states, accelerating decomposition .

Q. What strategies enable selective functionalization of this compound without cleaving the ether bond?

  • Methodological Answer : Palladium-catalyzed transformations (e.g., converting p-chlorobenzyl to p-methoxybenzyl ether) retain the ether backbone while modifying substituents. Use Pd(OAc)₂ with ligands like PPh₃ in methanol at 60°C for 12 hours, achieving >90% yield. Monitor regioselectivity via LC-MS and compare with control reactions lacking catalysts .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to resolve conflicting data on this compound’s hydrolysis rates?

  • Methodological Answer :

  • Variables : pH (1–14), temperature (25–80°C), ionic strength.
  • Techniques : Use stopped-flow UV-Vis spectroscopy to track absorbance changes at λₘₐₓ ~270 nm (aromatic Cl loss).
  • Data Interpretation : Apply pseudo-first-order kinetics; compare Arrhenius plots across studies to identify outliers. For example, discrepancies may arise from trace metal impurities accelerating hydrolysis .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Step 1 : Standardize starting materials (e.g., p-chlorobenzyl chloride purity ≥99%, verified via GC-MS).
  • Step 2 : Optimize reaction time using in-situ FTIR to monitor intermediate formation.
  • Step 3 : Validate derivatives via X-ray crystallography to confirm substituent orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.